![molecular formula C8H7N3O2S2 B14520662 [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate CAS No. 62529-17-3](/img/structure/B14520662.png)
[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate is an organic compound that features a thiocyanate group attached to a sulfanyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 4-amino-3-nitrothiophenol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The thiocyanate group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[(4-Amino-3-nitrophenyl)sulfanyl]methyl isothiocyanate: Similar structure but with an isothiocyanate group.
[(4-Amino-3-nitrophenyl)sulfanyl]methyl sulfonate: Contains a sulfonate group instead of a thiocyanate group.
Uniqueness
[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiocyanate group, in particular, allows for unique reactivity patterns compared to similar compounds.
Properties
CAS No. |
62529-17-3 |
|---|---|
Molecular Formula |
C8H7N3O2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
(4-amino-3-nitrophenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C8H7N3O2S2/c9-4-14-5-15-6-1-2-7(10)8(3-6)11(12)13/h1-3H,5,10H2 |
InChI Key |
SWBXSGRZXIZLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCSC#N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



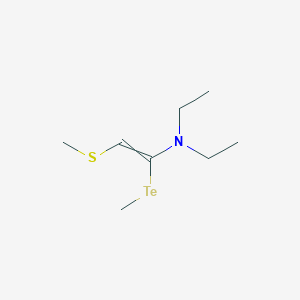
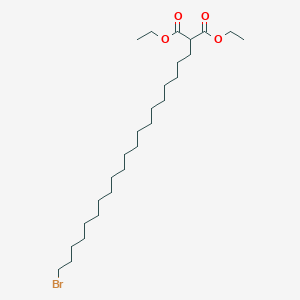
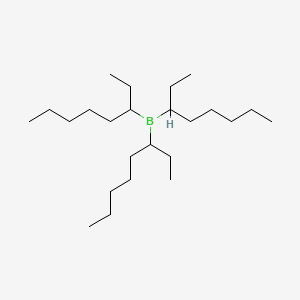
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)
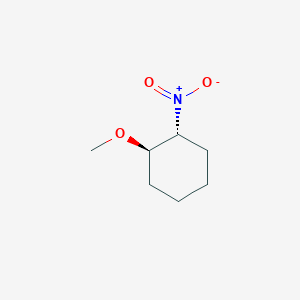
![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)
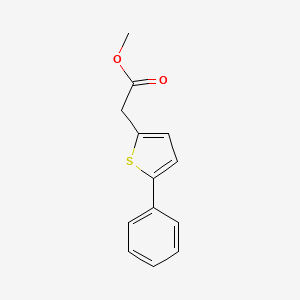
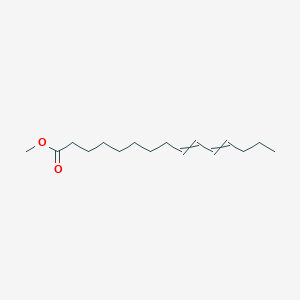
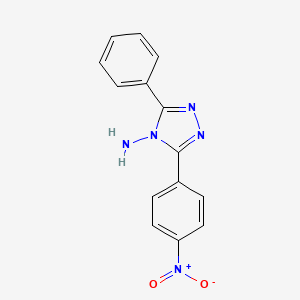
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14520648.png)

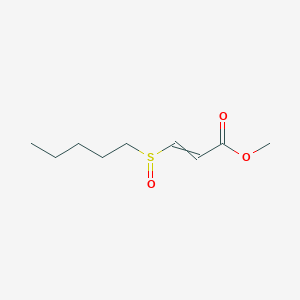
![[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid](/img/structure/B14520661.png)
